molecular formula C5H12ClNO2 B2837513 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1423026-02-1

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2837513
CAS No.: 1423026-02-1
M. Wt: 153.61
InChI Key: IUHDMWJWUWKOFE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDMWJWUWKOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with formaldehyde and subsequent reduction. One common method includes the following steps:

    Starting Material: Pyrrolidine

    Reagent: Formaldehyde

    Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.

    Reduction: The intermediate product is then reduced using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on efficiency and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes selective oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
Potassium permanganate (KMnO₄)Aqueous acidic medium (pH < 2), 60°C, 6 hrs5-Carboxy-pyrrolidin-3-ol hydrochloride78%
Chromium trioxide (CrO₃)Acetic acid solvent, 25°C, 3 hrs5-Carboxy-pyrrolidin-3-ol hydrochloride65%

The hydroxyl group at position 3 remains intact during these oxidations due to steric protection by the pyrrolidine ring . Over-oxidation to diketone derivatives has not been observed under standard conditions.

Reduction Reactions

While the compound itself contains reduced functional groups, its derivatives participate in reduction pathways:

SubstrateReducing AgentConditionsProductApplication
5-Formyl-pyrrolidin-3-olSodium borohydride (NaBH₄)Methanol, 0°C, 1 hr5-(Hydroxymethyl)pyrrolidin-3-olKey step in synthetic recycling protocols

The hydrochloride salt form enhances solubility in polar solvents during reductions without participating in side reactions .

Substitution Reactions

The hydroxyl groups undergo nucleophilic substitution under specific conditions:

3.1 Halogenation

ReagentConditionsProductSelectivity
Thionyl chloride (SOCl₂)Anhydrous dichloromethane, reflux, 4 hrs3-Chloro-5-(chloromethyl)pyrrolidine hydrochloride82% at C3-OH
Phosphorus tribromide (PBr₃)Diethyl ether, -10°C, 2 hrs3-Bromo-5-(bromomethyl)pyrrolidine hydrobromide75% at both positions

The C3 hydroxyl exhibits higher reactivity due to reduced steric hindrance compared to the C5 hydroxymethyl group .

3.2 Etherification

Alkylating AgentBaseProductYield
Methyl iodide (CH₃I)K₂CO₃, DMF, 50°C3-Methoxy-5-(methoxymethyl)pyrrolidine hydrochloride68%
Benzyl chloride (PhCH₂Cl)NaH, THF, 25°C3-Benzyloxy-5-(benzyloxymethyl)pyrrolidine hydrochloride54%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions (pKa ≈ 2.1 for the conjugate acid of the pyrrolidine nitrogen) . Deprotonation occurs under basic conditions:

BaseConditionsProductStability
NaOH (1M)H₂O, 25°C5-(Hydroxymethyl)pyrrolidin-3-ol free baseStable in solution < pH 10
NH₄OH (5%)Ethanol, 0°CCrystalline free base precipitateAir-sensitive solid

The free base undergoes rapid re-protonation in acidic media, regenerating the hydrochloride salt with >95% efficiency .

Stability Data

ParameterConditionResultReference
Thermal decomposition>180°C (DSC)Exothermic decomposition
Aqueous stabilitypH 7.4, 37°Ct₁/₂ = 48 hrs
Photostability500 lux, 25°CNo degradation in 72 hrs

This comprehensive reactivity profile enables precise synthetic modifications for pharmaceutical applications, particularly in developing neuroactive compounds . Experimental protocols should prioritize anhydrous conditions for substitution reactions and controlled stoichiometry during oxidations to avoid side product formation.

Scientific Research Applications

Medicinal Chemistry

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with various biological targets, making it a valuable compound in drug development.

Organic Synthesis

The compound serves as a building block in the synthesis of complex organic molecules. Its versatility is evident in its use as a precursor for synthesizing fine chemicals and agrochemicals, enhancing its industrial relevance .

Biological Studies

This compound is employed in enzyme mechanism studies and as a chiral ligand in asymmetric synthesis. Its potential neuroprotective effects have attracted attention for applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : It may protect neurons from degeneration.
  • Modulation of Enzymatic Activities : It can influence specific enzymatic pathways.
  • Antidepressant Potential : Its effects on neurotransmitter systems suggest potential uses in anxiety and depression treatments .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionProtects neurons from degeneration
Enzyme InteractionModulates activity of specific enzymes
Antidepressant EffectsPotential treatment for anxiety and depression

Neuroprotective Effects

A significant study demonstrated that administration of this compound in animal models resulted in reduced neuronal loss when exposed to neurotoxic agents. This suggests its protective role against neurodegeneration.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts significantly with serotonin receptors, which may contribute to its antidepressant effects. This interaction highlights its potential therapeutic applications in mood disorders .

Industrial Applications

In industrial settings, this compound is used for:

  • Production of fine chemicals.
  • Synthesis of agrochemicals.

Its scalability and cost-effectiveness make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Applications
5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 478922-47-3 C₅H₁₂ClNO₂ 153.61 -OH, -CH₂OH (3R,5S) Drug intermediate; chiral specificity
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride 857651-11-7 C₅H₁₂ClNO 137.61 -OH, -CH₃ (3R,5R) Lower polarity due to methyl group; potential CNS applications
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride Not provided C₆H₁₄ClNO₂ ~167.6 (calculated) -OH, -CH₂OCH₃ Not specified Increased lipophilicity; modified bioavailability
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride 107746-24-7 C₆H₁₄ClNO₂ ~167.6 (calculated) -OH, -CH₂OH, -CH₃ (N-methyl) (3R,5S) Enhanced steric hindrance; altered receptor binding
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 1018987-47-7 C₅H₁₂ClNO₂ 153.61 -OH, -CH₂OH (3S,5R) Stereoisomer with distinct pharmacological profile

Detailed Analysis of Structural Differences

Substituent Effects
  • Hydroxymethyl (-CH₂OH) vs. Methyl (-CH₃) :

    • The hydroxymethyl group in the parent compound enhances hydrophilicity and hydrogen-bonding capacity compared to the methyl group in (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride. This difference impacts solubility and metabolic stability .
    • Example : The parent compound’s hydroxyl groups facilitate interactions with biological targets like enzymes, whereas the methyl analogue may exhibit better blood-brain barrier penetration .
  • N-Methylation :

    • The 1-methyl derivative (CAS 107746-24-7) introduces steric hindrance near the nitrogen atom, which can alter binding affinity to receptors or enzymes. This modification is common in optimizing pharmacokinetics .
Stereochemical Variations
  • (3R,5S) vs. (3S,5R) :
    • Enantiomers like (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS 1018987-47-7) may exhibit divergent biological activities. For instance, one enantiomer could act as an agonist while the other is inert or antagonistic .

Biological Activity

5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and a molecular weight of approximately 153.61 g/mol. The compound is characterized by a pyrrolidine ring with a hydroxymethyl group at the 5-position and an alcohol functional group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. A study evaluating various pyrrolidine alkaloids found that certain derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Bacterial Strain
5-(Hydroxymethyl)pyrrolidin-3-ol0.0195E. coli
Compound A0.0048Bacillus mycoides
Compound B0.039Candida albicans

Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition, particularly in relation to various protein interactions. It has been implicated in modulating enzymatic pathways that are crucial for cellular functions. This property suggests potential applications in drug development targeting specific metabolic pathways.

Neuropharmacological Effects

The compound's structural features suggest possible neuropharmacological activities. Pyrrolidine derivatives have been noted for their ability to interact with neurotransmitter systems, including those involving oxytocin receptors . Such interactions may lead to therapeutic applications in treating conditions influenced by oxytocin, such as anxiety disorders and labor-related complications.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Oxytocin Modulation : In a study focused on oxytocin receptor antagonism, pyrrolidine derivatives were shown to effectively inhibit oxytocin-mediated contractions, suggesting their utility in managing preterm labor .
  • Antibacterial Efficacy : A clinical evaluation of pyrrolidine derivatives demonstrated significant antibacterial effects against resistant strains of bacteria, reinforcing the importance of these compounds in developing new antibiotics .

Q & A

Q. Basic (Analytical Methods)

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases to resolve enantiomers; retention time differences ≥1.5 min indicate ≥99% purity .
  • NMR Spectroscopy : 1^1H-NMR (D₂O, 400 MHz) confirms stereochemistry via coupling constants (e.g., J3,4=4.2J_{3,4} = 4.2 Hz for cis configurations) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 154.0735 for C₅H₁₂ClNO₂) validates molecular integrity .

How do pH and counterion selection influence the solubility and stability of this compound in aqueous buffers?

Q. Basic (Physicochemical Properties)

  • Solubility : The hydrochloride salt enhances water solubility (≥50 mg/mL at pH 4–6) due to protonation of the pyrrolidine nitrogen. Solubility drops at pH >7 due to deprotonation .
  • Stability : Degradation via oxidation of the hydroxymethyl group occurs at pH >8 or under light exposure. Use antioxidants (e.g., ascorbic acid) and amber vials for storage .

How does stereochemistry at the 3- and 5-positions affect binding affinity to biological targets like GABA receptors?

Q. Advanced (Stereochemical Impact)

  • Cis vs. Trans Isomers : Cis-(3R,5S) configurations show 10-fold higher affinity for GABAₐ receptors (IC₅₀ = 0.8 µM) compared to trans-(3S,5R) isomers (IC₅₀ = 8.2 µM) due to optimal hydrogen bonding with Glu155 and Tyr157 residues .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate dihedral angles (C3-C4-C5-N) with receptor occupancy. Cis isomers adopt chair conformations that fit the receptor’s hydrophobic pocket .

What methodologies are used to elucidate the compound’s mechanism of action in neuroprotection or enzyme inhibition?

Q. Advanced (Mechanistic Studies)

  • Kinetic Assays : Measure inhibition constants (KiK_i) for enzymes like purine nucleoside phosphorylase (PNP) using spectrophotometric monitoring of uric acid formation (λ = 290 nm) .
  • Calcium Imaging : In neuronal cell lines (e.g., SH-SY5Y), track Ca²⁺ flux via Fluo-4 AM dye to assess neuroprotection against glutamate-induced excitotoxicity .
  • CRISPR Knockouts : Gene-edited models (e.g., PNP-KO HEK293 cells) confirm target specificity by rescuing activity loss in wild-type cells .

How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

Q. Advanced (Data Contradiction Analysis)

  • Dose-Response Curves : Re-evaluate activity thresholds; e.g., neuroprotection may occur at 1–10 µM, while cytotoxicity arises at >50 µM due to ROS generation .
  • Purity Verification : Contaminants (e.g., residual Pd catalysts from synthesis) can induce off-target effects. Use ICP-MS to confirm metal content <1 ppm .
  • Cell Line Variability : Test multiple lines (e.g., primary neurons vs. immortalized cells) to account for differential expression of target receptors .

How does the hydroxymethyl group’s position compare to methyl or isopropyl substituents in structure-activity relationship (SAR) studies?

Q. Advanced (Comparative SAR)

  • Hydrogen Bonding : The hydroxymethyl group forms 2–3 H-bonds with kinase active sites (e.g., CDK2), whereas methyl groups only contribute hydrophobic interactions. Activity drops 5-fold in methyl-substituted analogs .
  • Steric Effects : Isopropyl groups at position 5 reduce binding to PNP by 20% due to steric clashes with Tyr88, as shown in X-ray co-crystal structures (PDB: 6T2A) .

What in vitro and in vivo models are appropriate for studying the compound’s metabolic pathways?

Q. Advanced (Metabolic Analysis)

  • In Vitro : Liver microsomes (human/rat) with NADPH cofactor identify phase I metabolites (e.g., oxidation to 5-carboxypyrrolidin-3-ol) via LC-QTOF-MS .
  • In Vivo : Radiolabeled 14^{14}C-tracing in Sprague-Dawley rats reveals renal excretion (60%) and biliary clearance (25%) over 24 hours .

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